4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone molecular weight and formula
4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone molecular weight and formula
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone , a critical intermediate scaffold used in the development of CNS-active agents and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), the fluorine atom modulates metabolic stability and pKa, and the piperidinomethyl tail serves as a canonical solubilizing group often targeting the solvent-front region of protein binding pockets.
Part 1: Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should use these metrics for initial compound verification and stoichiometry calculations.
Table 1: Molecular Identity & Properties
| Property | Value | Notes |
| IUPAC Name | (4-bromo-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | Formal nomenclature |
| CAS Registry Number | 898793-24-3 | Primary identifier |
| Molecular Formula | C₁₉H₁₉BrFNO | |
| Molecular Weight | 376.26 g/mol | Monoisotopic Mass: 375.06 |
| Appearance | Off-white to pale yellow solid | Crystalline powder (typical) |
| Predicted LogP | ~4.7 | Lipophilic; requires organic co-solvent |
| H-Bond Acceptors | 3 | (N, O, F) |
| H-Bond Donors | 0 |
Critical Note on Stoichiometry: Due to the tertiary amine (piperidine), this compound is often supplied as a hydrochloride salt (HCl). Researchers must verify if their batch is the free base (MW 376.26) or the HCl salt (MW ~412.7) before calculating molar equivalents for reactions.
Part 2: Synthetic Architecture & Methodology[5]
The synthesis of this scaffold typically follows a "Convergent Modular Approach." The most robust pathway for research-scale production involves constructing the benzophenone core first, followed by the installation of the piperidine tail via radical bromination and nucleophilic substitution.
2.1 The "Methyl-to-Amine" Synthetic Pathway
This protocol minimizes side reactions by installing the sensitive amine functionality in the final step.
Step 1: Grignard Formation of the Core
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Reagents: 4-Bromo-3-fluorobenzonitrile + 3-Tolylmagnesium bromide.
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Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the imine intermediate.
Step 2: Radical Bromination (Wohl-Ziegler)
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).
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Mechanism: Free-radical halogenation at the benzylic position.
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Product: 4-Bromo-3-fluoro-3'-(bromomethyl)benzophenone.[1]
Step 3: Nucleophilic Substitution (Amination)
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Reagents: Piperidine (excess), K₂CO₃, Acetonitrile.
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Mechanism: Sₙ2 displacement of the benzylic bromide by piperidine.
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Target: 4-Bromo-3-fluoro-3'-piperidinomethyl benzophenone.[1][2]
2.2 Visualized Pathway (DOT Diagram)
Figure 1: Convergent synthesis strategy utilizing a benzylic bromination-amination sequence to install the piperidine tail.
Part 3: Detailed Experimental Protocol
This protocol describes Step 3 , the critical installation of the piperidine moiety, as this is the step most likely to be performed by medicinal chemists modifying the core.
Reagents:
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Intermediate B (Benzylic bromide): 1.0 eq
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Piperidine (CAS 110-89-4): 3.0 eq (Acts as nucleophile and base)
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Potassium Carbonate (K₂CO₃): 2.0 eq
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Acetonitrile (ACN): Anhydrous [0.1 M concentration]
Procedure:
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Preparation: Charge a round-bottom flask with Intermediate B and anhydrous ACN. Stir until fully dissolved.
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Addition: Add K₂CO₃ followed by the dropwise addition of piperidine at room temperature.
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Note: The reaction is exothermic. If scaling >5g, cool to 0°C during addition.
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Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (non-polar) should disappear, replaced by a polar, UV-active spot (Target).
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Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Dissolve residue in EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.
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Refinement: If high purity is required, convert to the HCl salt by adding 4N HCl in dioxane, precipitating the solid product.
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Part 4: Analytical Validation & Quality Control
To ensure the integrity of the compound before using it in biological assays or further synthesis, verify the following spectral markers.
4.1 1H NMR Diagnostic Signals (400 MHz, CDCl₃)
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Piperidine Ring: Look for multiplet clusters at δ 1.4 – 1.6 ppm (6H, CH₂) and δ 2.3 – 2.4 ppm (4H, N-CH₂).
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Benzylic Methylene: A distinct singlet at δ 3.5 ppm (2H, Ar-CH₂-N). This confirms the successful attachment of the piperidine.
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Aromatic Region:
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Ring A (4-Br-3-F): Characteristic splitting due to Fluorine coupling. Look for a triplet-like signal for the proton ortho to Fluorine.
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Ring B: Standard meta-substituted splitting pattern.
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4.2 Mass Spectrometry (ESI+)
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Parent Ion: [M+H]⁺ = 376.07 / 378.07 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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Fragmentation: Loss of the piperidine fragment may generate a peak at m/z ~291.
4.3 Analytical Logic Flow
Figure 2: Quality control decision tree for validating the synthesis of brominated benzophenone derivatives.
Part 5: Handling and Stability
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Storage: Store at -20°C. The free base amine can be sensitive to oxidation over long periods; the HCl salt is stable at room temperature.
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Solubility:
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Insoluble: Water (Free base).
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Soluble: DMSO (>10 mg/mL), Ethanol, Dichloromethane.
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Safety: The compound contains an alkylating-like tail (though sterically hindered) and a halogenated core. Treat as a potential skin irritant and sensitizer. Use standard PPE.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Isomer Analog). Retrieved from [Link]
